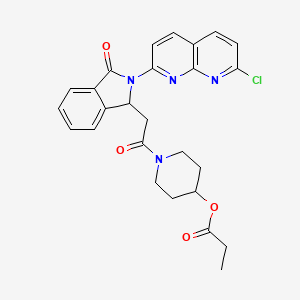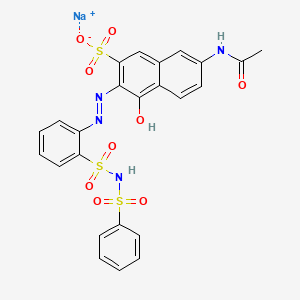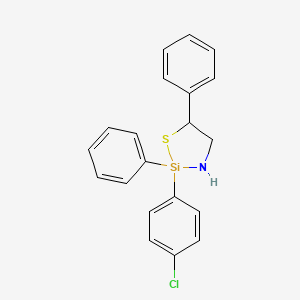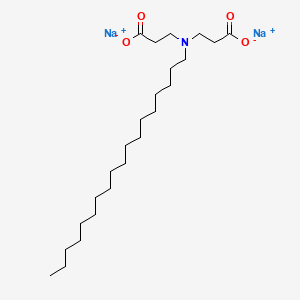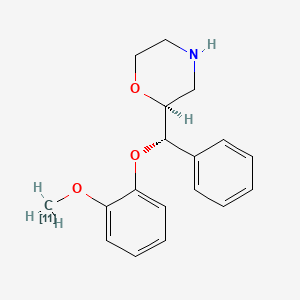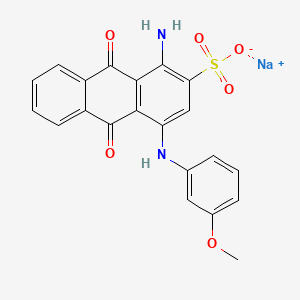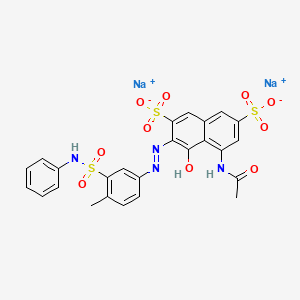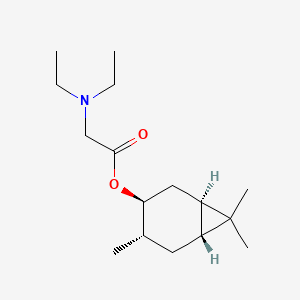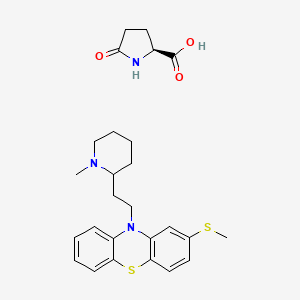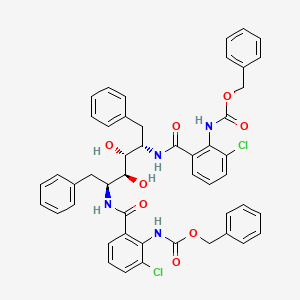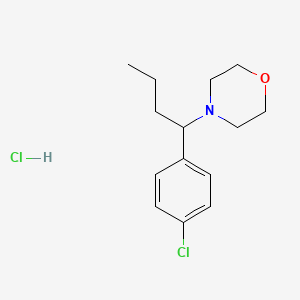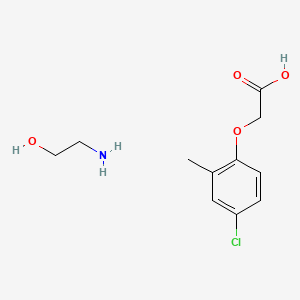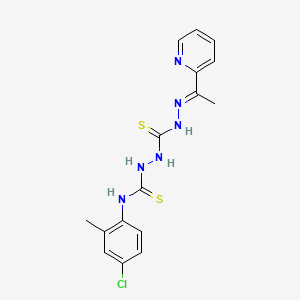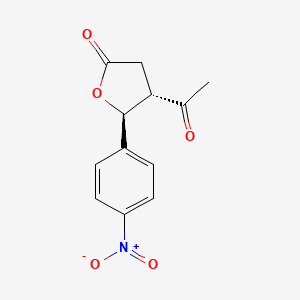
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(p-nitrophenyl)-, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(p-nitrophenyl)-, (E)- is a synthetic organic compound that belongs to the class of furanones Furanones are heterocyclic compounds containing a furan ring with various substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(p-nitrophenyl)-, (E)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. The process is designed to ensure consistent quality and efficiency. Key parameters such as reaction time, temperature, and pressure are carefully controlled to maximize production output.
化学反応の分析
Types of Reactions
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(p-nitrophenyl)-, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(p-nitrophenyl)-, (E)- involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-phenyl-: Lacks the nitro group, which may result in different chemical and biological properties.
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(m-nitrophenyl)-: Similar structure but with a different position of the nitro group, affecting its reactivity and applications.
Uniqueness
The presence of the p-nitrophenyl group in 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(p-nitrophenyl)-, (E)- imparts unique chemical properties, such as increased reactivity towards certain reagents and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
88220-94-4 |
|---|---|
分子式 |
C12H11NO5 |
分子量 |
249.22 g/mol |
IUPAC名 |
(4S,5S)-4-acetyl-5-(4-nitrophenyl)oxolan-2-one |
InChI |
InChI=1S/C12H11NO5/c1-7(14)10-6-11(15)18-12(10)8-2-4-9(5-3-8)13(16)17/h2-5,10,12H,6H2,1H3/t10-,12-/m1/s1 |
InChIキー |
UVFLRCYMRIUNDC-ZYHUDNBSSA-N |
異性体SMILES |
CC(=O)[C@H]1CC(=O)O[C@@H]1C2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
CC(=O)C1CC(=O)OC1C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


